molecular formula C23H16N2O3 B3907159 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid

4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid

Cat. No. B3907159
M. Wt: 368.4 g/mol
InChI Key: CLMUJDJFMCAVDV-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid, also known as QBA, is a synthetic compound that belongs to the class of quinazoline-based molecules. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of diseases. 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid has been shown to inhibit the activity of several enzymes and proteins, such as cyclooxygenase-2, vascular endothelial growth factor, and matrix metalloproteinases, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects
4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and prevent angiogenesis. 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid has also been shown to regulate the expression of various genes and proteins that are involved in the regulation of cell proliferation, differentiation, and apoptosis. Furthermore, 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid in lab experiments include its high purity, low toxicity, and wide range of pharmacological activities. 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid has also been shown to be stable under various experimental conditions, making it suitable for further research. However, the limitations of using 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid in lab experiments include its high cost and limited availability. Furthermore, the mechanism of action of 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid is not fully understood, which makes it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for the research and development of 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid. Firstly, further studies are needed to elucidate the mechanism of action of 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid and its potential targets in various diseases. Secondly, the development of novel synthetic methods for the production of 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid could improve its yield and reduce its cost. Thirdly, the use of 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid in combination with other drugs or therapies could enhance its therapeutic efficacy. Finally, the development of 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid-based diagnostic and therapeutic agents could have significant clinical implications for the treatment of various diseases.
Conclusion
In conclusion, 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid is a synthetic compound that has shown promising potential for its applications in the field of medicinal chemistry. The synthesis method of 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid has been optimized to improve its yield and purity, making it suitable for further research and development. 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid exhibits a wide range of pharmacological activities and has been investigated for its potential use as a diagnostic and therapeutic agent in various diseases. Further studies are needed to elucidate the mechanism of action of 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid and its potential targets in various diseases, and the development of novel synthetic methods and 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid-based diagnostic and therapeutic agents could have significant clinical implications.

Scientific Research Applications

4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 4-[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]benzoic acid has also been investigated for its potential use as a diagnostic and therapeutic agent in various diseases, such as cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

4-[4-oxo-2-[(Z)-2-phenylethenyl]quinazolin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3/c26-22-19-8-4-5-9-20(19)24-21(15-10-16-6-2-1-3-7-16)25(22)18-13-11-17(12-14-18)23(27)28/h1-15H,(H,27,28)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMUJDJFMCAVDV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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